5-Methylnonane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

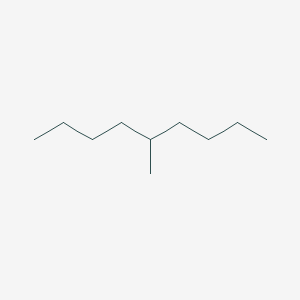

Structure

3D Structure

Properties

IUPAC Name |

5-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-6-8-10(3)9-7-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSIILFJZXHVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065961 | |

| Record name | Nonane, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15869-85-9 | |

| Record name | 5-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methylnonane at Standard Temperature and Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonane is a branched-chain alkane with the chemical formula C10H22. As a member of the hydrocarbon family, it is a nonpolar organic compound. Understanding its physical properties at standard temperature and pressure (STP) is crucial for its application in various fields, including its use as a solvent, in fuel research, and as a reference compound in analytical chemistry. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Physical Property | Value | Units |

| Molecular Formula | C₁₀H₂₂ | - |

| Molecular Weight | 142.28 | g/mol |

| Melting Point | -87.7[1][2][3] | °C |

| Boiling Point | 164.9 - 165[1][2][3][4] | °C at 760 mmHg |

| Density | 0.73 - 0.733[1][2][3][4][5] | g/cm³ at 20°C |

| Refractive Index | 1.4110 to 1.4140[2][3][6] | - |

| Vapor Pressure | 2.5 ± 0.1[7] | mmHg at 25°C |

| Flash Point | 37.2 - 38[1][2][3][4][6] | °C |

| Water Solubility | 0.8985 (estimated)[8] | mg/L at 25°C |

| LogP (Octanol/Water Partition Coefficient) | 5.890 (estimated)[8] | - |

Experimental Protocols for Determination of Physical Properties

The accurate determination of the physical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and effective method is the Thiele Tube Method .[2][9]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil, and a heat source.

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed in the fusion tube.

-

The capillary tube, with its sealed end up, is placed inside the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

Determination of Melting Point

For substances that are solid at or below room temperature, the melting point is a key indicator of purity. While this compound is a liquid at STP, its melting point is determined using similar principles, often with a cooling stage. A common method is using a Melting Point Apparatus .[3][10]

-

Apparatus: Melting point apparatus (with heating block and viewing lens), capillary tubes.

-

Procedure:

-

A small amount of the solidified sample (previously frozen) is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has turned to liquid are recorded. This range is the melting point. For a pure compound, this range is typically narrow.[3][10]

-

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, the Pycnometer Method is a precise technique.[11]

-

Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property. It is commonly measured using a Refractometer .

-

Apparatus: Abbe refractometer, light source (often built-in), and a temperature-controlled water bath.

-

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a specific temperature (e.g., 20°C) by the water bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The Static Method is a direct way to measure this property.

-

Apparatus: A vacuum-tight container, a pressure transducer or manometer, a temperature-controlled bath, and a vacuum pump.

-

Procedure:

-

A purified sample of this compound is placed in the container.

-

The container is cooled (e.g., with liquid nitrogen) to freeze the sample, and the system is evacuated to remove any non-condensable gases.

-

The container is sealed and placed in a temperature-controlled bath set to the desired temperature.

-

As the sample vaporizes, the pressure inside the container increases and eventually reaches a stable value.

-

This equilibrium pressure, measured by the transducer, is the vapor pressure of the substance at that temperature.[12]

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The Capillary Viscometer Method is a common technique for determining the kinematic viscosity of liquids.[5][7]

-

Apparatus: Ostwald viscometer or a similar capillary viscometer, a temperature-controlled water bath, and a stopwatch.

-

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscometer is placed vertically in a temperature-controlled water bath until the sample reaches the desired temperature.

-

The liquid is drawn up through the capillary tube to a point above the upper timing mark.

-

The liquid is then allowed to flow down through the capillary under gravity.

-

The time taken for the liquid meniscus to pass between the upper and lower timing marks is accurately measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be found by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.

Caption: A flowchart illustrating the key stages in the characterization of the physical properties of a liquid sample.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound at standard temperature and pressure. The inclusion of structured data in a tabular format, along with comprehensive experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualized workflow further clarifies the logical progression of tasks involved in such a characterization study. Accurate knowledge and application of these properties and methodologies are fundamental to ensuring the successful use of this compound in scientific and industrial applications.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. blog.rheosense.com [blog.rheosense.com]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. mt.com [mt.com]

- 12. Vapor pressure - Wikipedia [en.wikipedia.org]

Synthesis of 5-Methylnonane via Decane Isomerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methylnonane through the catalytic isomerization of n-decane. This process is of significant interest for producing high-quality branched alkanes, which have applications as fine chemical intermediates and high-performance fuels. This document details the underlying reaction mechanisms, experimental protocols, and quantitative data derived from scientific literature, tailored for professionals in research and development.

Introduction to Decane Isomerization

The isomerization of linear alkanes, such as n-decane, into their branched counterparts is a key industrial process for enhancing the octane number of gasoline and improving the cold-flow properties of diesel fuels. The target molecule, this compound, is a monobranched isomer of decane. The synthesis is typically achieved through hydroisomerization, a process that utilizes a bifunctional catalyst in a hydrogen atmosphere. This approach balances the isomerization reaction with the suppression of undesirable side reactions like cracking.

The catalyst is central to the process and generally consists of a noble metal, for its hydrogenation/dehydrogenation function, dispersed on a solid acid support, which facilitates the skeletal rearrangement of the carbon chain.

Catalytic Systems and Reaction Mechanisms

The hydroisomerization of n-decane to this compound proceeds over a bifunctional catalyst, which possesses both metallic and acidic active sites. Platinum supported on a medium-pore zeolite, such as ZSM-22 or SAPO-11, is a commonly employed catalytic system.

The reaction mechanism is a well-established sequence of steps:

-

Dehydrogenation: n-Decane is first dehydrogenated on a platinum (Pt) site to form n-decene isomers.

-

Protonation: The n-decene isomer diffuses to a Brønsted acid site on the zeolite support and is protonated to form a secondary decyl carbenium ion.

-

Isomerization: The secondary carbenium ion undergoes skeletal rearrangement to a more stable tertiary carbenium ion. This can occur through a protonated cyclopropane (PCP) intermediate, leading to the formation of a methylnonyl carbenium ion.

-

Deprotonation and Hydrogenation: The branched carbenium ion can then deprotonate to form a methylnonene isomer, which subsequently diffuses to a Pt site and is hydrogenated to this compound (and other methylnonane isomers).

Cracking is a competing reaction pathway where the carbenium ion undergoes β-scission, breaking the carbon chain and producing lighter alkanes. The process conditions and catalyst properties are optimized to favor isomerization over cracking.

Reaction Pathway Diagram

Experimental Protocols

This section outlines a typical experimental procedure for the synthesis of this compound from n-decane in a laboratory setting.

Catalyst Preparation (0.5 wt% Pt/ZSM-22)

A common method for preparing the bifunctional catalyst is incipient wetness impregnation.

-

Support Preparation: The H-ZSM-22 zeolite support is calcined in air at 550 °C for 3 hours to remove any adsorbed water and organic residues.

-

Impregnation Solution: An aqueous solution of a platinum precursor, such as tetraammineplatinum(II) nitrate (--INVALID-LINK--₂), is prepared. The concentration is calculated to achieve a final platinum loading of 0.5% by weight on the catalyst.

-

Impregnation: The platinum precursor solution is added dropwise to the dried H-ZSM-22 zeolite powder until the pores are completely filled.

-

Drying and Calcination: The impregnated support is dried in an oven at 110 °C overnight, followed by calcination in a flow of dry air. The temperature is ramped up to 350 °C and held for 3 hours.

Experimental Setup and Procedure

The hydroisomerization is typically conducted in a continuous-flow fixed-bed reactor system.

Procedure:

-

Catalyst Loading: Approximately 1-5 grams of the prepared Pt/ZSM-22 catalyst pellets are loaded into the stainless-steel fixed-bed reactor.

-

Catalyst Activation (In-situ Reduction): The catalyst is reduced in-situ by heating to 400-450 °C under a flow of hydrogen for 2-4 hours.

-

Reaction Start-up: After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350 °C) under a continuous hydrogen flow. The system is then pressurized with hydrogen to the target pressure (e.g., 1-3 MPa).

-

Feeding Reactants: Liquid n-decane is introduced into the system using a high-performance liquid chromatography (HPLC) pump. It is mixed with the hydrogen stream before being vaporized and passed through the preheater to ensure it enters the reactor in the gas phase.

-

Reaction: The gaseous mixture of n-decane and hydrogen flows through the heated catalyst bed where the isomerization reaction occurs.

-

Product Collection and Analysis: The reactor effluent is cooled in a condenser to liquefy the C5+ products. The mixture then enters a gas-liquid separator. The liquid products are collected periodically for analysis. The gaseous products can be analyzed online or collected in gas bags.

-

Product Analysis: The liquid product composition is determined using gas chromatography (GC) equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., PONA). This allows for the quantification of remaining n-decane, this compound, other decane isomers, and any cracking products.

Quantitative Data and Performance Metrics

The performance of the n-decane hydroisomerization process is evaluated based on conversion, selectivity, and yield. The data presented below is a summary of typical results obtained under various conditions.

| Parameter | Catalyst System | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | n-Decane Conversion (%) | Isomer Selectivity (%) | Isomer Yield (%) |

| Run 1 | Pt/ZSM-22 | 280 | 2.0 | 2.0 | 75.2 | 84.8 | 63.8 |

| Run 2 | Pt/SAPO-11 | 275 | Atmospheric | 0.5 (LHSV) | 56.8 | - | - |

| Run 3 | Pt/HZ22-LM-4 | ~320 | - | - | ~80 | ~80 | 64.0 |

| Run 4 | Pt/H-Beta | 220 | 3.0 | - | - | High | - |

WHSV = Weight Hourly Space Velocity; LHSV = Liquid Hourly Space Velocity. Data is compiled from various sources for illustrative purposes.

The primary products of n-decane isomerization are monobranched isomers, including 2-methylnonane, 3-methylnonane, 4-methylnonane, and this compound. The distribution among these isomers is influenced by the catalyst pore structure and reaction conditions. While specific yields for this compound are not always reported individually, it is a significant component of the monobranched isomer fraction. Higher temperatures generally lead to higher conversion but may decrease selectivity towards isomers due to increased cracking.

Conclusion

The synthesis of this compound from n-decane is effectively achieved through catalytic hydroisomerization over bifunctional catalysts, such as Pt/ZSM-22. This process involves a sophisticated interplay between the metallic and acidic functions of the catalyst. By carefully controlling the experimental parameters, including temperature, pressure, and space velocity, it is possible to achieve high yields of isomerized products while minimizing cracking. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize processes for the production of this compound and other valuable branched alkanes.

Spectroscopic Analysis of 5-Methylnonane: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 5-methylnonane (C₁₀H₂₂), a branched alkane. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and methodologies for structural elucidation and identification. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections summarize the quantitative spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, certain proton and carbon environments are chemically equivalent, simplifying the resulting spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | ~0.88 | Triplet | 6H | C1-H₃, C9-H₃ |

| B | ~0.84 | Doublet | 3H | C5-CH₃ |

| C | ~1.25 | Multiplet | 12H | C2-H₂, C3-H₂, C4-H₂, C6-H₂, C7-H₂, C8-H₂ |

| D | ~1.10 | Multiplet | 1H | C5-H |

Note: Data is a representative interpretation based on typical alkane chemical shifts. Actual spectra may show overlapping multiplets.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1, C9 | ~14.2 |

| C5-CH₃ | ~19.5 |

| C2, C8 | ~23.1 |

| C3, C7 | ~29.8 |

| C5 | ~34.5 |

| C4, C6 | ~36.8 |

Note: Data is sourced from publicly available spectral databases.[3][4]

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation patterns characteristic of branched alkanes. The molecular ion (M⁺) peak is observed, though it may be of low intensity.

Table 3: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 142 | 1.4 | Molecular Ion [M]⁺ |

| 113 | 1.0 | [M-C₂H₅]⁺ |

| 98 | 1.3 | [M-C₃H₆]⁺ |

| 85 | 54.7 | [M-C₄H₉]⁺ (cleavage at C4-C5) |

| 84 | 32.5 | [M-C₄H₁₀]⁺ |

| 71 | 6.7 | [C₅H₁₁]⁺ |

| 57 | 28.3 | [C₄H₉]⁺ |

| 43 | 100.0 | [C₃H₇]⁺ (Base Peak) |

Data compiled from the NIST Mass Spectrometry Data Center and ChemicalBook.[5][6][7] The molecular weight of this compound is 142.28 g/mol .[6][7][8][9]

The IR spectrum of an alkane like this compound is dominated by C-H stretching and bending vibrations.

Table 4: Infrared (IR) Absorption Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Description |

| 2850 - 3000 | C-H Stretch | Strong absorptions characteristic of sp³ C-H bonds.[10][11][12] |

| 1450 - 1470 | C-H Bend (Scissoring) | Medium intensity absorption from CH₂ groups.[11][13] |

| 1375 - 1385 | C-H Bend (Rocking) | Medium intensity absorption from CH₃ groups.[11][13] |

| ~725 | C-H Bend (Rocking) | A weaker absorption may be present due to the long alkyl chains.[11] |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule.[11]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to analyze alkanes such as this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition:

-

The spectrum is acquired on a high-field NMR spectrometer.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Sufficient scans are collected to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum where each unique carbon appears as a singlet.[14]

-

Due to the low natural abundance of ¹³C (~1.1%) and its weaker magnetic moment, a larger number of scans and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.[14][15]

-

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal.[15]

Objective: To separate this compound from any impurities and obtain its mass spectrum for identification and fragmentation analysis.[16]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like acetone or hexane.[17]

-

GC Separation:

-

A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.[18]

-

The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., ZB-5MSplus).[18]

-

A temperature program is used to separate components based on their boiling points. A typical program might start at 60°C, hold for a few minutes, then ramp up to 250-270°C.[18]

-

Helium is commonly used as the carrier gas.[18]

-

-

MS Detection (Electron Ionization):

-

As compounds elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]

-

The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[17]

-

-

Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed. The fragmentation pattern is compared to spectral libraries (like NIST) for confirmation.[16]

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared sample is placed in the IR beam path.

-

The sample spectrum is recorded over a typical range of 4000 to 600 cm⁻¹.

-

-

Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands. For an alkane, the primary focus is on the C-H stretching region (3000-2850 cm⁻¹) and the C-H bending regions (1470-1350 cm⁻¹).[11][19]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown organic compound, such as this compound.

Caption: Logical workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound(15869-85-9) 1H NMR spectrum [chemicalbook.com]

- 2. Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. This compound(15869-85-9) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(15869-85-9) MS spectrum [chemicalbook.com]

- 6. This compound | C10H22 | CID 27518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nonane, 5-methyl- [webbook.nist.gov]

- 8. Nonane, 5-methyl- [webbook.nist.gov]

- 9. Nonane, 5-methyl- [webbook.nist.gov]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. IR spectrum: Alkanes [quimicaorganica.org]

- 14. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. memphis.edu [memphis.edu]

- 18. 2.9. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [bio-protocol.org]

- 19. amherst.edu [amherst.edu]

Technical Whitepaper: Investigating the Presence of 5-Methylnonane in Natural Sources

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the current knowledge regarding the natural occurrence of 5-methylnonane. While direct, widespread evidence of this compound in natural sources is limited, its chemical properties are consistent with those of volatile organic compounds (VOCs) used in insect chemical communication. This guide focuses on its potential role as an insect semiochemical and details the rigorous experimental protocols required for its identification and confirmation from biological samples.

Introduction: The Scarcity of this compound in Nature

This compound (C₁₀H₂₂) is a branched-chain alkane.[1][2][3] A comprehensive review of scientific literature indicates that it is not a widely reported natural product. It is most commonly available as a synthetic compound used as a reference standard in chemical analysis.[4][5] The Good Scents Company database notes that it is "found in nature," but does not provide specific sources or primary literature citations.[6]

Given its volatility and structure, the most plausible role for this compound in a natural context is as a semiochemical, specifically an insect pheromone.[7] Alkanes and other hydrocarbons are fundamental components of insect communication, used for signaling in processes like mating, aggregation, and alarm.[7] Therefore, this guide provides the technical framework for investigating and identifying this compound in entomological sources.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is essential for developing appropriate analytical methods. The data below has been compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][5] |

| Molecular Weight | 142.29 g/mol | [1][2][5] |

| CAS Number | 15869-85-9 | [1][2][4][5] |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

| Specific Gravity | 0.73 | [1] |

| IUPAC Name | This compound | [3] |

Experimental Protocols for Identification in Natural Sources

The definitive identification of a volatile compound like this compound from a complex biological matrix requires a robust and multi-faceted analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for the separation and identification of such compounds.[8] The following protocols outline a comprehensive workflow for identifying insect semiochemicals.

Sample Collection and Preparation

The choice of sample collection method is critical and depends on the nature of the insect and the volatility of the target compound.

Protocol 1: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This method is ideal for trapping volatile compounds released by live insects without the use of solvents.[8]

-

Materials: SPME fiber assembly (e.g., DVB/CAR/PDMS for broad volatility range), 20 mL headspace vials, heating block.[8][9]

-

Procedure:

-

Place the live insect(s) or a specific gland into a clean headspace vial.[8]

-

Seal the vial and allow it to equilibrate. Gentle heating (e.g., 40-60°C) can facilitate the release of volatiles.[8]

-

Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of analytes.[10]

-

Retract the fiber and immediately introduce it into the heated GC-MS injector port for thermal desorption.[8][9]

-

Protocol 2: Solvent Extraction of Glands or Whole Bodies

This method is suitable for less volatile compounds or when analyzing the total amount of a compound within a gland.[8]

-

Materials: Dissection tools, glass vials (1.5 mL), high-purity hexane or dichloromethane.

-

Procedure:

-

Carefully dissect the relevant pheromone gland or use the whole insect body.

-

Place the tissue into a glass vial containing a small, precise volume of solvent (e.g., 50-100 µL of hexane).[8]

-

Allow the extraction to proceed for at least 30 minutes.[8] Agitate gently to ensure thorough extraction.

-

The resulting solvent extract can be injected directly into the GC-MS system.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS separates the components of the extract and provides a mass spectrum for each, which acts as a chemical fingerprint.

-

GC Column: A non-polar column (e.g., DB-5ms) is typically suitable for alkane analysis.

-

Injector Temperature: Set high enough to ensure complete volatilization (e.g., 250°C).[9]

-

Oven Program: A typical program starts at a low temperature (e.g., 40°C), holds for several minutes, and then ramps up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.[9]

-

Mass Spectrometer: Operated in full scan mode to acquire a complete mass spectrum. For trace-level detection, Selected Ion Monitoring (SIM) mode can be used if the target ions for this compound are known.[9]

Compound Confirmation

Confirming the identity of a peak as this compound requires multiple points of evidence.

-

Retention Time Match: The retention time of the unknown peak in the sample must exactly match the retention time of an authentic this compound standard analyzed under the identical GC-MS conditions.[9]

-

Mass Spectrum Match: The mass spectrum of the unknown peak must match the library spectrum (e.g., from NIST) and, more importantly, the mass spectrum of the authentic standard.[9]

-

Co-injection: A sample should be spiked with a small amount of the authentic this compound standard.[9] When re-analyzed, the peak of interest should increase in intensity without the appearance of a new, separate peak. This confirms that the unknown compound and the standard co-elute perfectly.[9]

Biological Activity Confirmation (GC-EAD)

For semiochemicals, it is crucial to demonstrate that the identified compound elicits a response in the insect. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique for this purpose.[11][12] In a GC-EAD system, the column effluent is split between the MS detector and a live insect antenna, allowing for simultaneous chemical identification and measurement of the antenna's electrical response.[12] A strong antennal response to the peak identified as this compound would provide definitive evidence of its biological relevance.

Visualizations: Workflows and Logic Diagrams

The following diagrams, created using the DOT language, illustrate the key processes described in the protocols.

Caption: Experimental workflow for the identification of volatile semiochemicals.

Caption: Logic diagram for the confirmation of a compound's identity via GC-MS.

Conclusion

While this compound is not documented as a common natural product, its potential existence as a trace-level insect semiochemical cannot be discounted. Its structural similarity to known insect pheromones makes it a candidate for investigation in chemical ecology studies. For researchers in drug development, understanding the natural roles of such lipophilic compounds can provide insights into novel biological targets and interactions. The experimental framework provided here offers a robust methodology for the discovery and definitive identification of this compound and other volatile compounds from complex natural sources, moving from speculative presence to confirmed biological relevance.

References

- 1. labproinc.com [labproinc.com]

- 2. Nonane, 5-methyl- [webbook.nist.gov]

- 3. This compound | C10H22 | CID 27518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. esslabshop.com [esslabshop.com]

- 5. scbt.com [scbt.com]

- 6. 5-methyl nonane, 15869-85-9 [thegoodscentscompany.com]

- 7. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

An In-Depth Technical Guide to 5-Methylnonane: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonane is a branched-chain alkane, a class of saturated hydrocarbons. While seemingly simple in structure, a thorough understanding of its chemical identity, properties, and analytical characterization is crucial for its use as a reference compound, in petrochemical research, and as a potential component or impurity in various chemical processes relevant to the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its analysis, and safety information.

IUPAC Nomenclature and Synonyms

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is determined by identifying the longest continuous carbon chain and the position of any substituents.

Synonyms and Identifiers:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its handling, analysis, and application in a laboratory setting.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H22 | [1][2][4] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 15869-85-9 | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 165.10 °C @ 760 mmHg | [5] |

| Melting Point | -87.7 °C | [5] |

| Density | 0.733 g/cm³ | [3] |

| Flash Point | 37.2 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

| Refractive Index | 1.412 | [5] |

| Vapor Pressure | 2.53 mmHg @ 25 °C | [5] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Data Type | Key Features/Values | Reference(s) |

| ¹H NMR | δ (ppm): ~1.28, ~1.23, ~1.09, ~0.89, ~0.84 | [1] |

| ¹³C NMR | Chemical shifts observed for the different carbon environments. | [6] |

| Mass Spectrum (MS) | Molecular Ion (M+): m/z 142. Key fragments corresponding to the loss of alkyl groups. | [7] |

| Infrared (IR) Spectrum | C-H stretching and bending vibrations characteristic of alkanes. | [4] |

| Kovats Retention Index | Standard non-polar: 962.1, 958.1, 959.8, 963, 961, etc. | [2] |

Synthesis and Toxicology

Synthesis of this compound

This compound is typically produced on an industrial scale through the isomerization of linear alkanes found in petroleum fractions. For laboratory-scale synthesis, while not commonly published due to its commercial availability, a plausible route would involve a Grignard reaction.

Generalized Synthetic Approach: Grignard Reaction

A suitable Grignard reagent, such as butylmagnesium bromide, can be reacted with a ketone, like 2-hexanone. The resulting tertiary alcohol is then deoxygenated to yield the alkane. This is a multi-step process that requires anhydrous conditions and careful purification. A detailed, generalized protocol for a Grignard reaction is provided in the experimental protocols section.

Toxicological Profile

Specific toxicological studies on this compound are not extensively available in the public domain. However, as a member of the alkane family and a hydrocarbon solvent, its toxicological properties can be inferred from related compounds.

-

General Toxicity: Alkanes are generally considered to have low systemic toxicity.[8] The primary hazards are associated with their physical properties.

-

Aspiration Hazard: Like other low-viscosity hydrocarbons, this compound may be fatal if swallowed and enters the airways.[2]

-

Inhalation: High concentrations of vapor can cause central nervous system (CNS) depression and respiratory irritation.[5]

-

Skin and Eye Contact: Prolonged or repeated skin contact may cause defatting and dermatitis. Direct eye contact can cause irritation.

-

Flammability: this compound is a flammable liquid and vapor.[2]

Experimental Protocols for Toxicological Assessment:

Standard toxicological assessments for a compound like this compound would typically involve acute toxicity studies (oral, dermal, inhalation), skin and eye irritation studies, and genotoxicity assays.[9] Protocols for these are standardized by organizations such as the OECD. A general protocol for a human patch test for skin irritation is described in the experimental protocols section.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and analysis of this compound.

Generalized Synthesis via Grignard Reaction (Hypothetical for this compound)

This protocol outlines the general steps for the synthesis of a tertiary alcohol, a precursor to a branched alkane like this compound, using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromobutane (for the Grignard reagent)

-

2-Hexanone (as the electrophile)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried to ensure anhydrous conditions.

-

Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous diethyl ether and a crystal of iodine.

-

Slowly add a solution of 1-bromobutane in anhydrous diethyl ether. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction starts, add the remaining 1-bromobutane solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 2-hexanone in anhydrous diethyl ether dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.

-

The alcohol would then need to undergo a deoxygenation reaction (e.g., Barton-McCombie deoxygenation) to yield this compound.

-

Purify the final product by distillation or column chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., non-polar DB-5ms or similar).

-

Carrier gas: Helium.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Set the carrier gas flow rate to approximately 1 mL/min.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

-

-

Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to determine the retention time of this compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of this compound.

-

Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST). The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Process the spectrum by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the spectrum similarly and reference it to the solvent signal (e.g., 77.16 ppm for CDCl₃).

-

Infrared (IR) Spectroscopy

Procedure for Liquid Sample (Neat):

-

Sample Preparation: Place one drop of neat this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Data Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Human Patch Test for Skin Irritation (General Protocol)

This is a generalized protocol for assessing the skin irritation potential of a substance.

Procedure:

-

A small amount of the test substance (this compound) is applied to a patch.

-

The patch is applied to the skin of human volunteers, typically on the back or forearm.

-

The exposure time is typically 4 hours.[10]

-

After patch removal, the skin is observed for signs of irritation (erythema and edema) at specified time points (e.g., 24, 48, and 72 hours).[10]

-

The severity of the reaction is scored based on a standardized scale.

Conclusion

This compound, while a structurally simple alkane, possesses a defined set of properties and analytical characteristics that are important for its use in scientific research and industry. This guide has provided a comprehensive overview of its nomenclature, physicochemical and spectroscopic data, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may encounter or utilize this compound in their work.

References

- 1. This compound(15869-85-9) MS [m.chemicalbook.com]

- 2. This compound | C10H22 | CID 27518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Nonane, 5-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound(15869-85-9) 13C NMR spectrum [chemicalbook.com]

- 7. Nonane, 5-methyl- [webbook.nist.gov]

- 8. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical properties of 5-Methylnonane

An In-depth Technical Guide on the Thermochemical Properties of 5-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermochemical properties of this compound. The data presented is crucial for understanding the energetic characteristics of this branched-chain alkane, which can inform its potential applications in various fields, including as a reference compound in combustion studies, in the development of fuels and lubricants, and as a non-polar solvent in chemical synthesis.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its liquid and gaseous states. The data is primarily sourced from the NIST Chemistry WebBook, referencing seminal experimental work in the field.[1][2]

Enthalpy Data

The enthalpy of formation and combustion are fundamental properties for assessing the energy content and stability of a compound.

| Property | Value | Units | Phase | Reference |

| Enthalpy of Formation (ΔfH°) | -307.9 ± 1.6 | kJ/mol | Liquid | Moore, Renquist, et al., 1940[2] |

| Enthalpy of Formation (ΔfH°) | -258.55 ± 1.6 | kJ/mol | Gas | Calculated from liquid phase data[2] |

| Enthalpy of Combustion (ΔcH°) | -6643.1 ± 1.5 | kJ/mol | Liquid | Moore, Renquist, et al., 1940[1] |

Entropy and Heat Capacity

Entropy and heat capacity data are essential for predicting the thermodynamic behavior of this compound over a range of temperatures.

| Property | Value | Units | Phase | Reference |

| Standard Molar Entropy (S°) | 425.5 | J/mol·K | Liquid | Parks, West, et al., 1941[1] |

| Molar Heat Capacity (Cp) | 313.4 | J/mol·K | Liquid | Parks, West, et al., 1941[1] |

Experimental Protocols

The thermochemical data for this compound were determined through meticulous calorimetric experiments conducted by Moore, Renquist, and Parks in 1940 and Parks, West, and Moore in 1941.[3][4]

Determination of Enthalpy of Combustion using Bomb Calorimetry

The enthalpy of combustion of this compound was determined using an adiabatic bomb calorimeter.[5][6] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

Experimental Workflow:

-

Sample Preparation: A precise mass of purified this compound is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a container of a known volume of water, which is itself housed in an insulated jacket to minimize heat exchange with the surroundings.

-

Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded over time.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined on a molar basis.

Determination of Heat Capacity and Entropy

The heat capacity of this compound was likely determined using a calorimeter designed for measuring heat changes in condensed phases over a range of temperatures.[7][8] The entropy was then calculated from these heat capacity measurements using the Third Law of Thermodynamics.

Experimental Approach:

-

Calorimetry: A known quantity of heat is supplied to a sample of this compound, and the resulting temperature increase is measured. This allows for the calculation of the heat capacity at a specific temperature.

-

Temperature Range: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.

-

Entropy Calculation: The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the standard temperature (298.15 K), accounting for any phase transitions.

Logical Pathway for Enthalpy of Formation Determination

The standard enthalpy of formation of this compound is not measured directly but is calculated from its experimentally determined enthalpy of combustion using Hess's Law.[9][10][11] This thermodynamic principle states that the total enthalpy change for a reaction is independent of the pathway taken.

The following diagram illustrates the logical relationship used to determine the enthalpy of formation of this compound.

In this workflow, the experimentally measured enthalpy of combustion of this compound and the known standard enthalpies of formation of the combustion products (carbon dioxide and water) are used within the framework of Hess's Law, guided by the stoichiometry of the balanced combustion equation, to calculate the standard enthalpy of formation of this compound.

References

- 1. Nonane, 5-methyl- [webbook.nist.gov]

- 2. Nonane, 5-methyl- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.williams.edu [web.williams.edu]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. srd.nist.gov [srd.nist.gov]

- 8. srd.nist.gov [srd.nist.gov]

- 9. 3.6 – Hess’ Law – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Khan Academy [khanacademy.org]

Solubility of 5-Methylnonane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methylnonane, a branched alkane, in various organic solvents. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its straight-chain isomer, n-decane, to provide reasonable estimations. Furthermore, it details a standard experimental protocol for determining liquid-liquid solubility and introduces a computational model for predicting solubility.

Core Concept: "Like Dissolves Like"

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar compounds, such as the branched alkane this compound, will readily dissolve in nonpolar or weakly polar organic solvents.[1][2][3][4][5][6][7] The intermolecular forces at play, primarily van der Waals forces, are similar between the solute (this compound) and the solvent molecules, leading to miscibility.[1][3][4][5][6] Conversely, this compound is expected to be virtually insoluble in highly polar solvents like water, as the strong hydrogen bonding between water molecules would be disrupted without sufficient compensating interactions with the nonpolar alkane.[1][2][3][6]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chirality and Stereoisomers of 5-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylnonane, a branched-chain alkane with the chemical formula C10H22, serves as a fundamental example of chirality in aliphatic hydrocarbons. The presence of a stereocenter at the fifth carbon position gives rise to two non-superimposable mirror-image stereoisomers, or enantiomers: (R)-5-methylnonane and (S)-5-methylnonane. While the physical and chemical properties of the racemic mixture are well-documented, data on the individual enantiomers are scarce. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural features, and presents detailed experimental methodologies for the enantioselective analysis of chiral alkanes, which are applicable to this compound. A logical diagram illustrating the stereoisomeric relationship is also provided.

Introduction to the Chirality of this compound

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereocenter is a common cause of chirality. In the case of this compound, the carbon atom at the fifth position (C5) is bonded to four different groups:

-

A methyl group (-CH3)

-

A hydrogen atom (-H)

-

A butyl group (-CH2CH2CH2CH3)

-

A butyl group attached differently to the main chain.

This tetrahedral arrangement around the C5 carbon results in two distinct spatial arrangements, leading to the existence of two enantiomers. These enantiomers are identical in most of their physical properties, such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light, a property known as optical activity.

Stereoisomers of this compound

The two stereoisomers of this compound are designated as (R)-5-methylnonane and (S)-5-methylnonane according to the Cahn-Ingold-Prelog (CIP) priority rules. These enantiomers are expected to rotate plane-polarized light to an equal but opposite degree. A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Logical Relationship of this compound Stereoisomers

Caption: Relationship between racemic this compound and its enantiomers.

Quantitative Data on Stereoisomers

| Property | (R)-5-methylnonane | (S)-5-methylnonane | Racemic this compound |

| Molecular Weight ( g/mol ) | 142.28 | 142.28 | 142.28 |

| Boiling Point (°C) | Expected to be identical | Expected to be identical | ~167-169 |

| Density (g/mL) | Expected to be identical | Expected to be identical | ~0.73 |

| Specific Rotation ([α]D) | [+x.x°] | [-x.x°] | 0° |

Note: The specific rotation values are placeholders to illustrate the expected opposite rotation for enantiomers. Actual experimental values would need to be determined.

Experimental Protocols

The separation and analysis of chiral alkanes like this compound can be challenging due to their non-polar nature and lack of functional groups. Chiral gas chromatography (GC) is a powerful technique for the enantiomeric resolution of such compounds.

Enantioselective Gas Chromatography (GC)

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Methodology:

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

-

-

Sample Preparation:

-

Prepare a dilute solution of racemic this compound in a volatile, achiral solvent (e.g., pentane or hexane). The concentration should be optimized for the detector response, typically in the range of 100-1000 ppm.

-

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 120 °C) at a controlled rate (e.g., 2 °C/min). The specific temperature program will need to be optimized to achieve baseline separation of the enantiomers.

-

Injection Volume: 1 µL

-

Split Ratio: 100:1 (can be adjusted based on sample concentration).

-

-

Data Analysis:

-

The retention times of the two enantiomers will be slightly different on the chiral column.

-

The peak area of each enantiomer can be used to determine the enantiomeric excess (ee) and the relative amounts of the (R) and (S) isomers in a mixture.

-

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for the enantioselective analysis of this compound.

Conclusion

This compound is a simple yet important molecule for understanding the principles of stereochemistry in alkanes. While the synthesis and characterization of its individual enantiomers remain an area for further research, established analytical techniques like chiral gas chromatography provide a robust framework for their separation and analysis. The methodologies and concepts presented in this guide offer a foundation for researchers and professionals in drug development and other scientific fields to explore the chirality of this compound and other similar aliphatic hydrocarbons. Further investigation into the specific properties of the (R) and (S) enantiomers could provide valuable insights into their potential applications.

Methodological & Application

Application Notes and Protocols for the Analysis of 5-Methylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylnonane (C₁₀H₂₂) is a branched-chain alkane that may be of interest in various fields, including environmental analysis, petrochemical research, and as a potential volatile organic compound (VOC) biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A robust GC-MS method is essential for the accurate analysis of this compound. The following sections detail the recommended procedures for sample preparation and GC-MS analysis.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For the analysis of volatile compounds like this compound, several methods can be employed to extract and concentrate the analyte from the sample matrix.[1]

-

Liquid Samples (e.g., water, biological fluids):

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents. Typically, an organic solvent such as hexane or dichloromethane is used to extract this compound from the aqueous sample.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet. This method is highly effective for concentrating volatile organic compounds from liquid and air samples.

-

-

Solid Samples (e.g., soil, tissue):

-

Headspace Analysis: The solid sample is placed in a sealed vial and heated to allow the volatile compounds, including this compound, to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS.

-

Purge and Trap: An inert gas is bubbled through a sample (often a solid sample suspended in a liquid), and the volatilized analytes are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC-MS system.

-

-

Air Samples:

-

Sorbent Tube Sampling: Air is drawn through a tube containing a sorbent material that traps volatile organic compounds. The analytes are then thermally desorbed from the tube directly into the GC-MS.

-

2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Non-polar capillary column (e.g., HP-5MS, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 50:1), depending on sample concentration |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 40-60°C, hold for 2-5 minutes, ramp at 5-10°C/min to 250-280°C, hold for 5-10 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3-5 minutes |

Data Presentation

Quantitative data is crucial for the reliable analysis of this compound. The following tables summarize key quantitative parameters.

Table 1: Retention and Identification Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 15869-85-9 |

| Kovats Retention Index (Non-polar column) | ~961 |

Table 2: Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M+) at m/z 142 may be of low intensity.

| m/z | Relative Intensity | Proposed Fragment |

| 43 | High | [C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 142 | Low | [C₁₀H₂₂]⁺ (Molecular Ion) |

Table 3: Method Validation Parameters (Illustrative)

The following parameters should be determined during method validation to ensure the reliability of the quantitative results. The values provided are typical for the analysis of volatile hydrocarbons and would need to be experimentally established for this compound.

| Parameter | Typical Range | Description |

| Linearity (R²) | > 0.995 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 80 - 120% | The closeness of the test results obtained by the method to the true value. |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

Mandatory Visualization

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 5-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from various matrices.[1][2][3] This document provides detailed application notes and a generalized protocol for the sampling and analysis of 5-methylnonane, a branched-chain alkane, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound may be of interest in various fields, including environmental monitoring, food and beverage analysis, and as a potential biomarker in biomedical research.

The headspace SPME technique is particularly suitable for volatile compounds like this compound, as it minimizes matrix effects and prolongs the lifespan of the SPME fiber by avoiding direct contact with non-volatile sample components.[4] The selection of an appropriate SPME fiber coating is crucial for the efficient extraction of target analytes. For non-polar compounds such as alkanes, fibers with non-polar or mixed-polarity coatings are generally preferred.

Application Areas

The described methodology can be adapted for the analysis of this compound in a variety of sample types, including:

-

Environmental Samples: Air and water analysis for monitoring pollutants.

-

Food and Beverage: Analysis of flavor and aroma profiles, as well as potential contaminants.

-

Biological Samples: Headspace analysis of urine, blood, or breath for biomarker discovery and toxicology studies.

-

Industrial Hygiene: Monitoring of workplace air for exposure to volatile organic compounds.

Experimental Workflow

The overall experimental workflow for the SPME sampling and analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound analysis using SPME-GC-MS.

Quantitative Data Summary

The following table summarizes the estimated quantitative performance parameters for the analysis of this compound using the described SPME-GC-MS method.

Note: As no specific quantitative data for this compound using SPME was found, the following values are estimates based on the analysis of similar volatile alkanes under optimized conditions. Actual performance may vary and method validation is required.

| Parameter | Estimated Value | Notes |

| Linear Range | 0.1 - 100 µg/L | In water or equivalent matrices. |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/L | Based on a signal-to-noise ratio of 3. |

| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/L | Based on a signal-to-noise ratio of 10. |

| Recovery | 85 - 105% | Dependant on matrix and optimized parameters. |

| Precision (RSD%) | < 15% | For replicate measurements. |

Experimental Protocols

Materials and Reagents

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis, including alkanes.[5][6]

-

SPME Manual Holder

-

Headspace Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

-

Heating and Agitation System: Hot plate with magnetic stirrer or a dedicated SPME autosampler with incubation capabilities.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet.

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable for alkane analysis.

-

This compound Standard: Analytical grade.

-

Solvent: Methanol or other suitable solvent for standard preparation.

-

High-Purity Helium: Carrier gas.

-

Sodium Chloride (NaCl): For salting-out effect (optional).

SPME Headspace Sampling Protocol

-

Sample Preparation:

-

For liquid samples (e.g., water), place a 5 mL aliquot into a 10 mL headspace vial.

-

For solid samples, place a known amount (e.g., 1-2 grams) into a 20 mL headspace vial.

-

If using an internal standard, spike the sample at this stage.

-

For aqueous samples, adding NaCl (e.g., to a final concentration of 20-30% w/v) can increase the volatility of the analytes (salting-out effect).

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

-

SPME Fiber Conditioning:

-

Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet at a specified temperature (e.g., 270°C for DVB/CAR/PDMS) for a recommended time (e.g., 30-60 minutes).

-

-

Extraction:

-

Place the sealed vial in the heating and agitation system.

-

Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 60°C) with agitation (e.g., 250 rpm) for a set period (e.g., 15 minutes) to allow the analytes to partition into the headspace.[5][7]

-

Fiber Exposure: Manually or automatically insert the SPME fiber through the vial septum and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample matrix.

-

Extraction Time: Allow the fiber to remain in the headspace for a predetermined extraction time (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.[7]

-

Fiber Retraction: After extraction, retract the fiber into the needle.

-

GC-MS Analysis Protocol

-

Desorption:

-

Immediately insert the SPME fiber into the hot GC inlet, which should be in splitless mode.

-

Inlet Temperature: 250°C.

-

Desorption Time: 3-5 minutes to ensure complete thermal desorption of the analytes from the fiber.[8]

-

-

Chromatographic Separation:

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry Detection:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-300.

-

Data Acquisition: Full scan mode. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, targeting characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 142).

-

Data Analysis and Quantification

-

Identification: Identify this compound by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The NIST Mass Spectral Library can also be used for confirmation.

-